molecular formula C24H24N2O4 B11135935 N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11135935
M. Wt: 404.5 g/mol
InChI Key: KSVABJMAZYGZKJ-UHFFFAOYSA-N
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Description

N-[2-(2-Pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic psoralen derivative characterized by a fused furochromen core (7-oxo-7H-furo[3,2-g]chromen) substituted with methyl groups at positions 3, 5, and 7. Psoralen derivatives are widely studied for their photochemical properties and therapeutic applications, including antifungal, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-14-13-29-22-16(3)23-20(12-19(14)22)15(2)18(24(28)30-23)7-8-21(27)26-11-9-17-6-4-5-10-25-17/h4-6,10,12-13H,7-9,11H2,1-3H3,(H,26,27)

InChI Key

KSVABJMAZYGZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:

    Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-hydroxybenzaldehyde and ethyl acetoacetate under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where 2-bromoethylpyridine reacts with the furochromenone derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the pyridine-ethyl derivative and 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromenone ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the furochromenone structure, potentially converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or catalytic activity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related furochromen derivatives, focusing on molecular features , physicochemical properties , and biological activities .

Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Furochromen Derivatives
Compound Name / ID Core Substituents Side Chain Modifications Biological Target / Activity Reference
N-[2-(2-Pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (Target) 3,5,9-Trimethyl Propanamide + 2-pyridylethyl Hypothesized enzyme inhibition N/A
N'-(2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)-4-iodobenzenesulfonohydrazide (I-10) 5,9-Dimethyl, 3-phenyl Acetyl-sulfonohydrazide + 4-iodophenyl Fungicidal (73% yield, 276–277°C m.p.)
N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide 2,5,9-Trimethyl (dual core) Thioether-linked propanamide RNA-protein interaction studies
N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP) 3,5-Dimethyl Propanamide + imidazolylethyl Cathepsin L inhibition (XP score: -8.5)
3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid 3,5,9-Trimethyl Propanoic acid Intermediate for further derivatization

Key Observations :

  • Methylation Patterns : The target compound’s 3,5,9-trimethyl substitution on the furochromen core is unique compared to analogs like I-10 (5,9-dimethyl) or NFP (3,5-dimethyl). Increased methylation may enhance lipophilicity and metabolic stability .
  • Side Chain Diversity: The 2-pyridylethyl group in the target compound contrasts with sulfonohydrazides (I-10–I-15), thioethers (Compound 5 in ), and imidazole derivatives (NFP). Pyridine moieties are known to improve solubility and metal-binding capacity .
Table 2: Physicochemical Properties of Selected Derivatives
Compound ID Molecular Weight (g/mol) Melting Point (°C) Yield (%) Analytical Data (Key Techniques)
Target ~453.5 (calculated) Not reported Not reported Hypothetical: NMR, HRMS, LC-MS
I-10 ~660.3 276–277 73 1H/13C-NMR, HRMS
NFP ~407.4 Not reported Not reported Docking studies, XP score
3-{3,5,9-trimethyl...propanoic acid ~328.3 Not reported Not reported Purity: 95% (HPLC)

Key Observations :

  • Yield and Stability: Sulfonohydrazide derivatives (e.g., I-10–I-15) exhibit high yields (73–92%) and thermal stability (m.p. 234–277°C), likely due to strong hydrogen-bonding networks . The target compound’s synthetic feasibility may align with these trends.
  • Analytical Challenges : LC-MS data for thioether-linked propanamides (e.g., Compound 5 in , [M+H]+ = 572.09) highlight the utility of mass spectrometry in verifying complex side-chain modifications.

Biological Activity

N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structural composition that includes a pyridine moiety and a furochromene core. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C24H24N2O4
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 1401594-86-2

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules, such as enzymes and receptors. These interactions could modulate biochemical pathways, potentially leading to therapeutic effects. The specific mechanisms remain an area of active research, but preliminary studies suggest that compounds with similar structures exhibit significant bioactivity.

1. Antimicrobial Activity

Research indicates that compounds related to this compound demonstrate notable antimicrobial properties. For instance:

  • Study Findings : A study found that derivatives of pyridocoumarins exhibited antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was comparable to conventional antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways:

  • Case Study : A related study demonstrated that pyridocoumarin derivatives significantly reduced inflammation in animal models by inhibiting the NF-kB signaling pathway .

3. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound are promising:

  • Research Overview : Compounds with similar furochromene structures have shown cytotoxic effects against various cancer cell lines in vitro. For example, studies indicated that certain derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyridocoumarinsEffective against Gram-positive and Gram-negative bacteria; antifungal activity noted .
Anti-inflammatoryFurochromene derivativesInhibition of pro-inflammatory cytokines; reduction in edema in models .
AnticancerFurochromene and pyridocoumarin derivativesInduction of apoptosis in various cancer cell lines; modulation of cell cycle .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions. Optimization strategies focus on enhancing yield and reducing costs through advanced techniques such as continuous flow reactors.

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